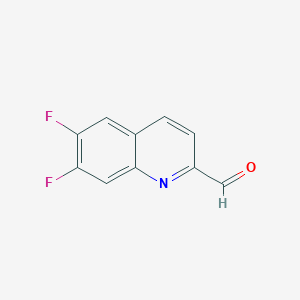
6,7-Difluoro-quinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6,7-Difluoro-quinoline-2-carbaldehyde” is a chemical compound with the molecular formula C10H5F2NO and a molecular weight of 193.153 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, often involves the application of the Vilsmeier–Haack reaction . This reaction involves the use of various Brønsted or Lewis acids . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Chemical Reactions Analysis
The reactions of quinoline-2 (6,8)-carbaldehydes with arenes by the action of strong Brønsted (H2SO4, CF3SO3H) or Lewis (AlCl3, AlBr3) acids led to the formation of substituted diarylmethylquinolines in high yields .Mecanismo De Acción
The mechanism of action of 6,7-Difluoro-quinoline-2-carbaldehyde is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of key biological molecules, such as nucleic acids and proteins. This mechanism of action makes it an attractive target for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to have potent cytotoxic activity against a wide range of cancer cell lines. It has also been shown to have antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,7-Difluoro-quinoline-2-carbaldehyde is its versatility. It can be used in a wide range of synthetic applications, making it a valuable tool for researchers in various fields. However, its use is limited by its toxicity and potential environmental impact. It is important to handle and dispose of it properly to minimize its impact on human health and the environment.
Direcciones Futuras
There are many future directions for research involving 6,7-Difluoro-quinoline-2-carbaldehyde. One area of interest is the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders. Another area of interest is the development of new synthetic methods for the preparation of this compound and related compounds. Finally, there is a need for further studies to better understand the mechanism of action and toxicology of this compound.
Métodos De Síntesis
The synthesis of 6,7-Difluoro-quinoline-2-carbaldehyde is a multi-step process that involves the reaction of 6,7-Difluoro-quinoline with a suitable reagent to form the corresponding aldehyde. One of the most commonly used methods for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the reaction of 6,7-Difluoro-quinoline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phosphorus oxychloride (POCl3).
Aplicaciones Científicas De Investigación
6,7-Difluoro-quinoline-2-carbaldehyde has been widely used in scientific research for its unique properties. It is a versatile intermediate that can be used in the synthesis of a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and materials science. It has been used in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.
Propiedades
IUPAC Name |
6,7-difluoroquinoline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO/c11-8-3-6-1-2-7(5-14)13-10(6)4-9(8)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULLFRHOBVUHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2,6-dimethylmorpholine-4-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2951371.png)
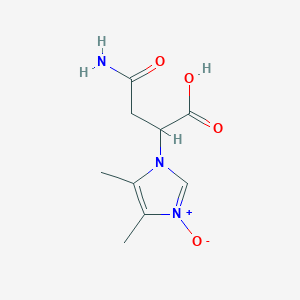

![Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2951375.png)
![Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2951376.png)
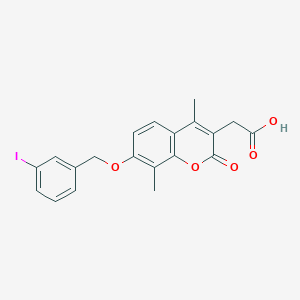

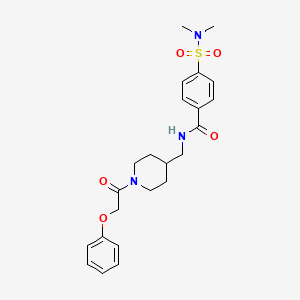
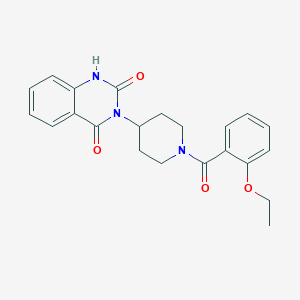

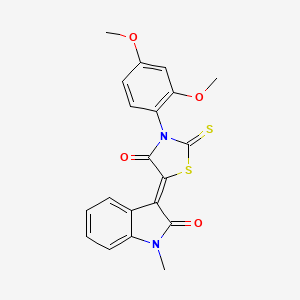
![(2S)-N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2951390.png)
![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/no-structure.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2951393.png)
